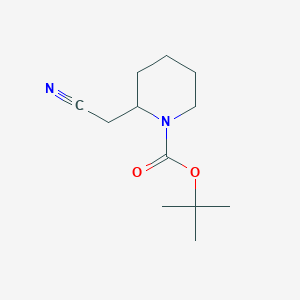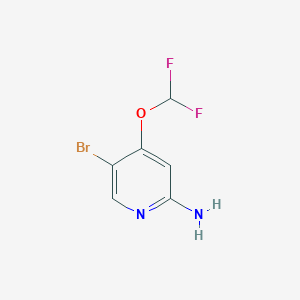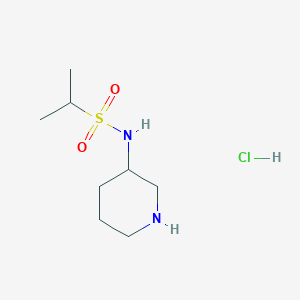
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is a compound that belongs to the class of organic compounds known as amides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the reaction of a furan derivative with an appropriate amine. One common method involves the use of microwave-assisted synthesis, which allows for the efficient formation of amide bonds under mild conditions. For example, the reaction of 2-furoic acid with cyclopropylamine and 3-methylbutanoyl chloride in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass. The furan derivatives can then be subjected to chemical transformations to produce the desired amide. This approach is environmentally friendly and aligns with the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted amides or thioamides.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the furan ring.
Industry: Utilized in the development of new materials and chemicals derived from biomass.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anti-inflammatory effects by modulating the activity of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes the compound more resistant to certain chemical reactions and may enhance its biological activity compared to other furan derivatives .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15(10-5-6-10)8-11-4-3-7-17-11/h3-4,7,9-10,12H,5-6,8,14H2,1-2H3 |
Clave InChI |
KSLJDLFXRPJROJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1=CC=CO1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)

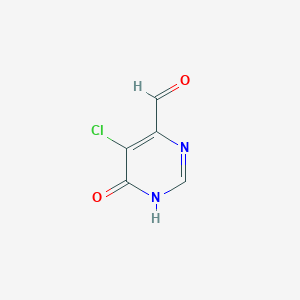
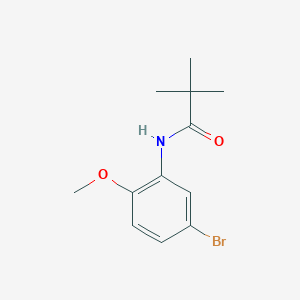
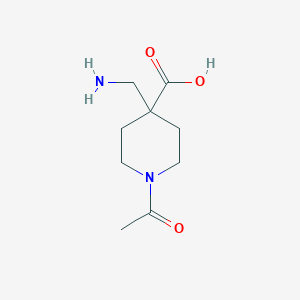
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
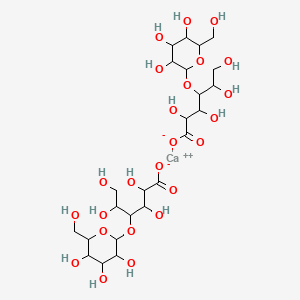
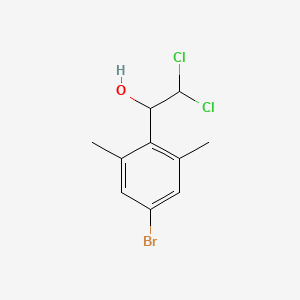
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
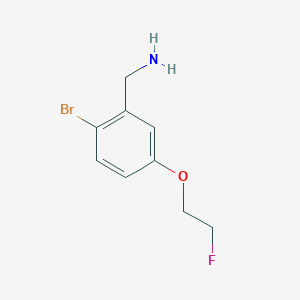
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
